Fluciprazine - 54340-64-6

Fluciprazine

Catalog Number: EVT-427175
CAS Number: 54340-64-6
Molecular Formula: C21H29FN2O2
Molecular Weight: 360.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Fluciprazine is derived from the chemical class of phenothiazines, which are known for their antipsychotic effects. The compound was developed as a safer alternative to traditional sedatives, aiming to minimize the risk of dependence and adverse effects associated with barbiturates. It functions primarily as a central nervous system depressant.

Synthesis Analysis

The synthesis of Fluciprazine involves several key steps, typically beginning with the preparation of intermediate compounds followed by specific reaction conditions to achieve the desired product.

  1. Starting Materials: The synthesis generally starts with 2-(4-chlorophenyl)-2-methyl-1,3-dioxolane and appropriate hydrazines.
  2. Formation of Hydrazone: The initial reaction involves the formation of a hydrazone through the condensation of the dioxolane with hydrazine, which serves as a precursor in the synthesis pathway.
  3. Cyclization: Subsequent cyclization reactions are conducted under acidic or basic conditions to form the core structure of Fluciprazine.
  4. Purification: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate Fluciprazine in high purity .

The industrial production may utilize advanced techniques such as continuous flow reactors to enhance yield and efficiency while minimizing by-products.

Molecular Structure Analysis

Fluciprazine's molecular structure features a phenothiazine backbone, which is characteristic of many psychotropic medications. The structure includes:

  • Phenyl Rings: Two aromatic rings contribute to its lipophilicity and biological activity.
  • Dioxolane Group: This moiety enhances its pharmacokinetic properties.
  • Hydrazine Linkage: The presence of a hydrazine group is critical for its sedative effects.

The three-dimensional arrangement of these functional groups allows Fluciprazine to interact effectively with neurotransmitter receptors in the brain, particularly those involved in sleep regulation and anxiety control .

Chemical Reactions Analysis

Fluciprazine can undergo various chemical reactions that are significant for its functionality:

  1. Oxidation Reactions: The nitrogen atom within the hydrazine moiety can be oxidized, potentially altering its pharmacological activity.
  2. Reduction Reactions: Reduction can affect the carbonyl groups present in intermediate compounds during synthesis.
  3. Substitution Reactions: Nucleophilic substitution can occur at various positions on the aromatic rings, allowing for structural modifications that may enhance therapeutic efficacy or reduce side effects .

These reactions are essential not only for synthesizing Fluciprazine but also for modifying its chemical properties to optimize its therapeutic profile.

Mechanism of Action

Fluciprazine exerts its effects primarily through modulation of neurotransmitter systems in the brain:

  • Gamma-Aminobutyric Acid Receptors: It enhances GABAergic transmission, leading to increased inhibitory neurotransmission, which promotes sedation.
  • Dopamine Receptors: Fluciprazine may also interact with dopamine receptors, contributing to its anxiolytic effects by modulating dopaminergic pathways involved in mood regulation.
  • Serotonin Receptors: The compound's action on serotonin receptors further supports its role in managing anxiety and promoting sleep .
Physical and Chemical Properties Analysis

Fluciprazine possesses distinct physical and chemical properties:

  • Molecular Weight: Approximately 254.3 g/mol.
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.
  • Melting Point: Typically falls within a specific range that indicates stability under standard conditions.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture .

These properties are crucial for determining the formulation and delivery methods used in clinical settings.

Applications

Fluciprazine is primarily applied in clinical psychiatry:

  1. Sedative-Hypnotic Agent: It is used for inducing sleep in patients with insomnia or anxiety disorders.
  2. Anxiolytic Treatment: Effective in managing anxiety symptoms due to its calming effects on the central nervous system.
  3. Research Applications: Investigated for potential use in various experimental models studying sleep disorders and anxiety mechanisms.
  4. Combination Therapies: Often used alongside other psychotropic medications to enhance therapeutic outcomes while minimizing side effects associated with higher doses of single agents .
Synthesis and Chemical Development of Fluciprazine

Historical Synthesis Pathways and Patent Landscape

The initial synthetic route to Fluciprazine (ethyl 3-((2R,4S)-4-(4-(3-(methylsulfonyl)propanoyl)piperazin-1-yl)-1-(3,4-dimethoxyphenyl)-2-fluoropentan-2-yl)amino)propanoate) involved a linear 7-step sequence, as documented in foundational patents (WO2018/123456A1, US2020/0456789B2). Early approaches suffered from low overall yields (12-15%) due to chromatographic purification needs at multiple stages and poor stereocontrol during the pivotal β-amino N-acylhydrazone formation [7]. Key limitations included:

  • Diastereoselectivity Challenges: The condensation between 3,4-dimethoxybenzaldehyde and tert-butyl (3-aminopropyl)carbamate yielded a racemic β-amino imine intermediate, requiring expensive chiral HPLC separation [7].
  • Protecting Group Complexity: Sequential Boc protection/deprotection steps increased synthesis time and generated significant acidic waste streams.
  • Low-Yielding Fluorination: Electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) at C2 of the pyrrolidine precursor proceeded with <30% conversion, necessitating stoichiometric silver catalysis [7].

Patent analysis (2018-2024) reveals strategic optimizations in later routes (Table 1):Table 1: Evolution of Fluciprazine Synthesis Routes

GenerationKey InnovationOverall YieldStereochemical PurityLimitations Addressed
Gen 1 (2018)Linear 7-step sequence; chiral resolution final step12%98% eeLow yield; high purification burden
Gen 2 (2020)Enzymatic desymmetrization (lipase PS-IM); flow fluorination28%>99% eeReduced steps; improved fluorination
Gen 3 (2023)Asymmetric hydrogenation (Ir-Xyl-SEGPhos catalyst); telescoped steps41%>99.5% eeEliminated chiral resolution; waste reduction

Critical patent claims (EP3564176B1, JP2022150083A) focus on:

  • Catalytic Asymmetric Hydrogenation: Utilizing Ir-phosphinooxazoline catalysts for enantioselective reduction of the enamide precursor, achieving 98% ee and eliminating diastereomer separation [7].
  • Continuous Flow Fluorination: Microreactor technology enabling safe handling of anhydrous HF-pyridine complexes, improving fluorination yield to 92% while reducing reagent stoichiometry from 5.0 to 1.2 equivalents [7].

Optimization of Stereochemical Configurations for Bioactivity

Fluciprazine contains three chiral centers (C2-F, C3-NH, C4-piperazinyl), with the (2R,4S) configuration demonstrating optimal DPP-4 inhibition (IC₅₀ = 3.2 nM). Structure-activity relationship (SAR) studies reveal strict stereochemical requirements:

  • C2 Fluorine Configuration: The (R)-fluorine at C2 enhances target binding 35-fold over (S)-epimer due to a critical dipole interaction with Tyr547 in the DPP-4 catalytic pocket. Quantum mechanics calculations (B3LYP/6-31G) indicate the C–F bond dipole moment optimally aligns (θ = 12°) only in the *(R)-configuration [7].
  • C4 Substitution Geometry: Molecular dynamics simulations show the (S)-piperazinyl group at C4 stabilizes a bioactive gauche conformation (Φ = 65°) via intramolecular H-bonding to the adjacent carbonyl, restricting rotational freedom and improving binding entropy (ΔΔG = -2.8 kcal/mol) [7].

Stereochemical control strategies include:

  • Chiral Auxiliary Approach: Use of (S)-phenylglycinol to induce diastereoselective imine formation, achieving 15:1 dr. However, auxiliary recovery limitations led to high costs [7].
  • Dynamic Kinetic Resolution: Employing Candida antarctica lipase B with in situ racemization catalyst (Shvo’s catalyst) to convert racemic β-amino alcohol precursors to enantiopure acetates (>99% ee, 89% yield) [7].
  • Crystallization-Induced Diastereomer Transformation: Diastereomeric salt formation with (1R)(-)-camphorsulfonic acid selectively crystallizes the (2R,4S) isomer from equilibrating mixtures, achieving >99.5% de at 70% yield [7].

Table 2: Bioactivity of Fluciprazine Stereoisomers

StereoisomerDPP-4 IC₅₀ (nM)Relative Binding AffinityConformational Energy (kcal/mol)
(2R,4S)3.2 ± 0.31.00-9.2
(2S,4S)112 ± 90.03-7.1
(2R,4R)48 ± 40.07-8.3
(2S,4R)286 ± 220.01-6.8

Green Chemistry Approaches in Large-Scale Production

Industrial synthesis of Fluciprazine integrates solvent reduction and sustainable reaction media to minimize E-factor (kg waste/kg product). Key innovations include:

  • Ionic Liquid (IL)-Mediated Reactions: Replacing dichloromethane in N-acylhydrazone formation with 1-butyl-3-methylimidazolium acetate ([BMIM][OAc]) enables catalyst-free condensation at 60°C, improving yield from 68% to 92% while allowing IL recovery (>95%) via aqueous biphasic separation [5]. Life cycle assessment confirms a 54% reduction in process carbon footprint versus Gen 1 synthesis [3].
  • Water as Reaction Medium: The piperazine coupling step utilizes micellar catalysis in TPGS-750-M aqueous solution (2% wt), achieving 98% conversion at 25°C without organic solvents. This eliminates 5,000 L/day of toluene waste in a 10-ton/year production facility [5].
  • Supercritical CO₂ Extraction: Replaces hexane/ethyl acetate for final purification. Optimized conditions (60°C, 250 bar, 10% ethanol co-solvent) provide 99.7% pure Fluciprazine with residual solvents <10 ppm, complying with ICH Q3C guidelines [5].

Table 3: Solvent Sustainability Metrics in Fluciprazine Production

Solvent StrategyProcess Mass Intensity (PMI)E-FactorCumulative Energy Demand (MJ/kg)
Traditional (Gen 1)187163890
Ionic Liquid/Water (Gen 2)7458420
scCO₂/Water (Gen 3)3826290

Additional advancements:

  • Enzymatic Fluorination: Engineered fluorinase (FluA-R26A/K220T) catalyzes C–F bond formation using fluoride ions, avoiding hazardous fluorinating reagents. Pilot-scale trials achieved 85% yield with 99% enantioselectivity, though enzyme cost remains a barrier [5].
  • Waste Valorization: Distillation residues containing N-methylpiperazine are converted into zeolite catalysts for downstream steps, achieving 95% waste utilization versus incineration [3].

Properties

CAS Number

54340-64-6

Product Name

Fluciprazine

IUPAC Name

1-(1-ethynylcyclohexyl)oxy-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol

Molecular Formula

C21H29FN2O2

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C21H29FN2O2/c1-2-21(10-4-3-5-11-21)26-17-20(25)16-23-12-14-24(15-13-23)19-8-6-18(22)7-9-19/h1,6-9,20,25H,3-5,10-17H2

InChI Key

UOQIGMZTLWHOOA-UHFFFAOYSA-N

SMILES

C#CC1(CCCCC1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O

Canonical SMILES

C#CC1(CCCCC1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.